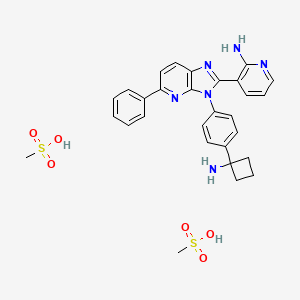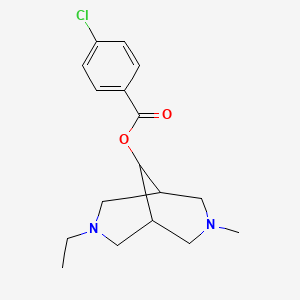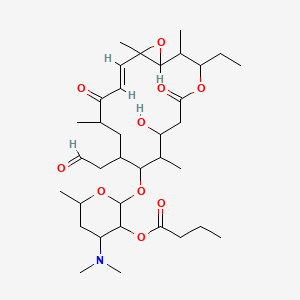
Rosaramicin butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosaramicin butyrate is a macrolide antibiotic derived from rosaramicin, which is known for its lipid-soluble properties and enhanced activity against Gram-negative bacteria compared to erythromycin . This compound is particularly noted for its potential in treating infections due to its high concentration in specific tissues, such as the prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosaramicin butyrate involves the esterification of rosaramicin with butyric acid. The process typically requires the activation of the carboxylic acid group of butyric acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Rosaramicin butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Rosaramicin butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and macrolide antibiotic synthesis.
Biology: Investigated for its antibacterial properties and its ability to concentrate in specific tissues.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of drug delivery systems due to its lipid-soluble nature.
Mechanism of Action
Rosaramicin butyrate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacterial cells. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome, which are crucial for protein elongation and synthesis .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but less effective against Gram-negative bacteria.
Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.
Azithromycin: Known for its extended half-life and enhanced activity against a broader range of bacteria.
Uniqueness of Rosaramicin Butyrate: this compound stands out due to its superior activity against Gram-negative bacteria and its ability to concentrate in specific tissues, making it potentially more effective for certain infections .
Properties
Molecular Formula |
C35H57NO10 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[(14E)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+ |
InChI Key |
BXRFQJOFRKZZPI-FYWRMAATSA-N |
Isomeric SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(/C=C/C(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
Canonical SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


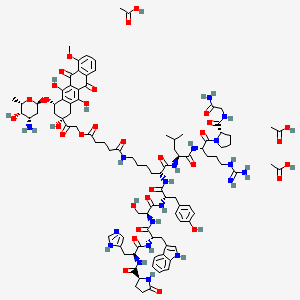
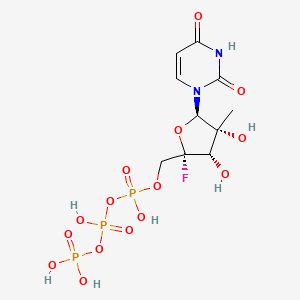


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)
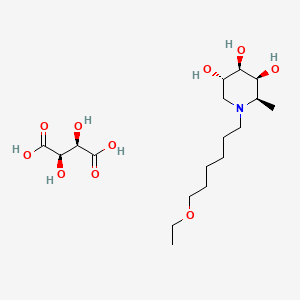
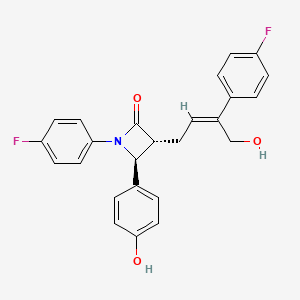
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
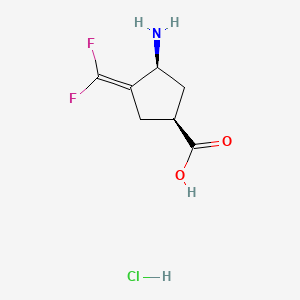

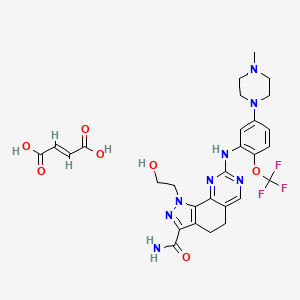
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
